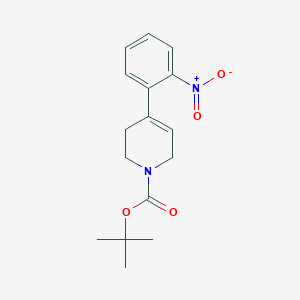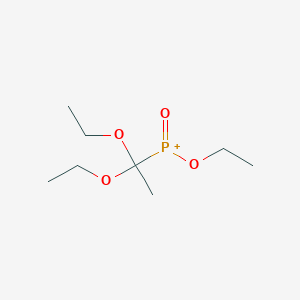![molecular formula C12H15ClFNO2 B8624686 (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride](/img/structure/B8624686.png)
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, making it a valuable molecule for studying stereochemistry and its effects on biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-fluorobenzyl bromide.
Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes nucleophilic substitution with the (S)-pyrrolidine-2-carboxylic acid to form the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying stereochemistry.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4S)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,4S)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
The presence of the fluorobenzyl group in (4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride imparts unique chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C12H15ClFNO2 |
|---|---|
Molekulargewicht |
259.70 g/mol |
IUPAC-Name |
(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11-;/m0./s1 |
InChI-Schlüssel |
UEJCKIYKRFAMOV-ROLPUNSJSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)

![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)

![N1-((1H-Benzo[d]imidazol-2-yl)methyl)ethane-1,2-diamine](/img/structure/B8624638.png)


![5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8624661.png)

![N-[(1S)-1-Cyano-2-phenylethyl]formamide](/img/structure/B8624674.png)
![5-(Trifluoromethyl)benzo[d][1,2,3]thiadiazole](/img/structure/B8624682.png)

